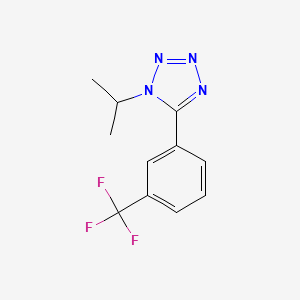

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

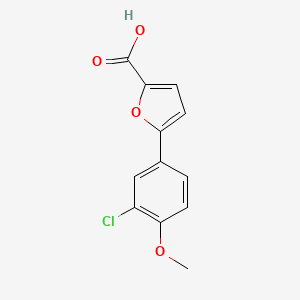

The compound “1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains an isopropyl group, a phenyl group with a trifluoromethyl substituent, and a tetrazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .

Molecular Structure Analysis

The tetrazole ring in the molecule is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis

Reactions of this compound could involve the tetrazole ring, the phenyl ring, or the trifluoromethyl group. For example, tetrazoles can participate in various reactions such as cycloadditions . The phenyl ring could undergo electrophilic aromatic substitution, and the trifluoromethyl group could potentially be replaced by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the tetrazole ring could potentially make the compound more acidic. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is a compound that can be involved in various chemical reactions leading to the synthesis of different derivatives. For instance, the reaction of tetrazole and 5-alkyltetrazoles with formaldehyde in aqueous media results in the formation of hydroxymethyl derivatives. This process is particularly interesting for 5-phenyl- and 5-trifluoromethyltetrazoles, where it leads to isomeric mixtures or specific isomers, structures and ratios of which can be determined through PMR spectroscopy (Tselinskii et al., 1983).

Coordination Chemistry

Research on the coordination chemistry of perfluoroaryl-1H-tetrazoles, including derivatives with trifluoromethyl groups, has demonstrated the feasibility of preparing fluorinated 5-aryl-1H-tetrazoles through various methods. Notably, (3,5-bis(trifluoromethyl)phenyl)tetrazole has been successfully synthesized, yielding satisfactory purity and yield. The exploration of coordination complexes, such as those with Cu, highlights the potential for these compounds in forming structures with significant chemical and physical properties (Gerhards et al., 2015).

Antimicrobial Applications

The development of new antimicrobial agents has also been a significant area of application for tetrazole derivatives. A study focusing on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds revealed promising antimicrobial activities. These compounds exhibited a broad spectrum of activity against various bacterial and fungal strains, underscoring the potential of tetrazole derivatives in developing new treatments for infectious diseases (Bhat et al., 2016).

Photophysical Properties and Device Applications

The exploration of tetrazole derivatives, including those with trifluoromethyl groups, in the context of photophysical properties has led to the discovery of materials suitable for light-emitting devices. Research into methylated Re(I) tetrazolato complexes has shown that these compounds exhibit bright phosphorescence in both fluid and rigid solutions. This phosphorescence originates from triplet metal-to-ligand charge transfer excited states, indicating potential applications in organic light-emitting diodes and light-emitting electrochemical cells. The ability to modify the emission properties through methylation presents an intriguing avenue for the development of new photonic materials (Werrett et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQNNCNGLHFRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)

![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)

![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2701754.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2701755.png)

![8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2701757.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)